molecular formula C17H21N3O5 B5618131 2,3-dihydro-1,4-benzodioxin-6-yl[[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino]acetic acid

2,3-dihydro-1,4-benzodioxin-6-yl[[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino]acetic acid

Cat. No. B5618131
M. Wt: 347.4 g/mol
InChI Key: LZFDRTJYNDBLES-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-6-yl[(5-isopropyl-1,2,4-oxadiazol-3-yl)methylamino]acetic acid represents a complex organic compound with potential biological activities. This compound, like many others with similar structural motifs, is part of ongoing research to explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Such compounds are often synthesized for their potential applications in various fields of chemistry and biology, excluding their use as drugs, thus omitting aspects like dosage and side effects.

Synthesis Analysis

The synthesis of compounds related to 2,3-dihydro-1,4-benzodioxin-6-yl derivatives has been explored in various studies. For instance, Vazquez et al. (1996) described the synthesis and anti-inflammatory properties of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, highlighting the compound's comparable potency to ibuprofen in certain assays (Vazquez, Rosell, & Pujol, 1996). Abbasi et al. (2022) detailed the synthetic methodology starting from 1,4-benzodioxane-6-amine to produce novel molecules with antibacterial potential, emphasizing the importance of spectral characterization like IR, EI-MS, 1H-NMR, and CHN analysis (Abbasi et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using advanced spectroscopic techniques. For example, the structural studies of compounds with related motifs, such as (2-oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, were discussed based on 1H NMR spectral and X-ray data, revealing insights into the molecular conformations in solution and in the crystal form (Chui et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 2,3-dihydro-1,4-benzodioxin-6-yl derivatives demonstrate the compound's reactivity and potential for further functionalization. Kelarev et al. (2000) synthesized a series of 2,5-substituted 1,3,4-oxadiazoles containing a benzothiazolylthiomethyl grouping, showcasing the diversity of reactions that these compounds can undergo (Kelarev et al., 2000).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability, of compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, are crucial for their practical applications. However, detailed studies focusing solely on these aspects are rare and often included within broader research articles that discuss synthesis and chemical properties.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for understanding the compound's utility in chemical syntheses and potential biological applications. While specific studies on 2,3-dihydro-1,4-benzodioxin-6-yl[(5-isopropyl-1,2,4-oxadiazol-3-yl)methylamino]acetic acid are limited, research on similar compounds provides valuable insights into their chemical behavior.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-10(2)16-18-14(19-25-16)9-20(3)15(17(21)22)11-4-5-12-13(8-11)24-7-6-23-12/h4-5,8,10,15H,6-7,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFDRTJYNDBLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CN(C)C(C2=CC3=C(C=C2)OCCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-6-yl[[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl](methyl)amino]acetic acid

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